

"MMB-FUBICA chemical structure and properties"

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Compound of Interest

Methyl 2-[1-(4-fluorobenzyl)-1hindole-3-carboxamido]-3,3dimethylbutanoate

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MMB-FUBICA: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of MMB-FUBICA, a synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

MMB-FUBICA, also known as AMB-FUBICA, is an indole-based synthetic cannabinoid. Its chemical structure is closely related to other synthetic cannabinoids, and it is the indole analogue of AB-FUBINACA. The core structure consists of an indole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a carboxamide group linked to a valine methyl ester moiety.

Table 1: Chemical and Physical Properties of MMB-FUBICA



Property	Value	Source(s)
IUPAC Name	methyl (1-(4-fluorobenzyl)-1H- indole-3-carbonyl)valinate	[1]
Synonyms	AMB-FUBICA	[2]
CAS Number	1971007-90-5	[2]
Molecular Formula	C22H23FN2O3	[2]
Molecular Weight	382.4 g/mol	[2]
Appearance	Crystalline solid	[3]
Solubility	DMF: 15 mg/mL, DMSO: 2 mg/mL, Ethanol: 2 mg/mL	[4]
λmax	215, 289 nm	[4]
SMILES	CC(C)C(NC(=0)C1=CN(CC2= CC=C(F)C=C2)C3=CC=CC=C 31)C(=0)OC	[1]
InChI Key	NYQOGZPXNJSYDW- FQEVSTJZSA-N	[4]

Pharmacological Properties

MMB-FUBICA is a potent agonist of the cannabinoid receptors, primarily targeting the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at the CB1 receptor classify it as a potent synthetic cannabinoid.

Table 2: Pharmacological Data for MMB-FUBICA



Parameter	Receptor	Value	Notes	Source(s)
Binding Affinity (Ki)	hCB1	~3-fold less than CP55,940	MMB-FUBICA exhibited marginal (3-fold) less affinity for hCB1 than CP55,940.	
hCB2	~13-fold greater than for hCB1	MMB-FUBICA exhibited roughly 13-fold greater affinity for hCB2 over hCB1.		
Functional Activity (EC50)	hCB1	Potent agonist	All six synthetic cannabinoids tested, including MMB-FUBINACA, produced greater maximal effects than THC in [35S]GTPyS and cAMP signaling.	[5]
hCB2	Potent agonist	All six synthetic cannabinoids exhibited high affinity for human cannabinoid receptors type-1 and type-2.	[5]	
In Vivo Effects	THC-like effects in mice	All six synthetic cannabinoids substituted for THC in drug discrimination, suggesting they	[5]	



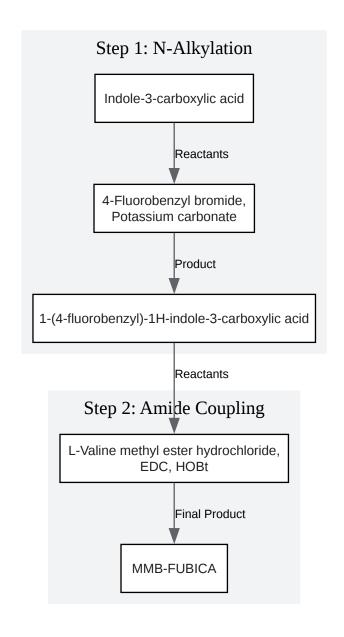
probably possess subjective effects similar to those of cannabis.

Experimental ProtocolsSynthesis of MMB-FUBICA

The synthesis of MMB-FUBICA typically involves a two-step process: N-alkylation of the indole core followed by an amide coupling reaction.

Experimental Workflow: Synthesis of MMB-FUBICA





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Synthesis workflow for MMB-FUBICA.

Methodology:

- N-Alkylation:
 - To a solution of indole-3-carboxylic acid in a suitable solvent (e.g., DMF), add potassium carbonate as a base.
 - Add 4-fluorobenzyl bromide dropwise to the mixture at room temperature.



- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

Amide Coupling:

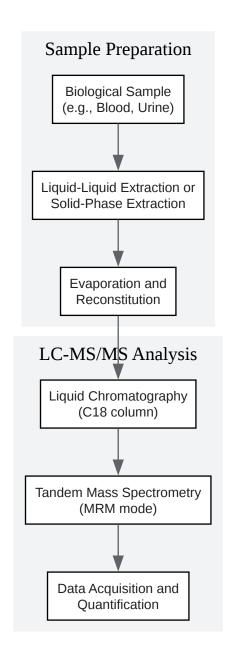
- Dissolve the 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid in a suitable solvent (e.g., DMF).
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
- Add L-valine methyl ester hydrochloride and a base (e.g., triethylamine) to the reaction mixture.
- Stir the mixture at room temperature overnight.
- After the reaction is complete, dilute with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography to obtain pure MMB-FUBICA.

Analytical Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and reliable method for the identification and quantification of MMB-FUBICA in biological samples.

Experimental Workflow: LC-MS/MS Analysis of MMB-FUBICA





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Analytical workflow for MMB-FUBICA detection.

Methodology:

- Sample Preparation (from whole blood):
 - To 1 mL of whole blood, add an internal standard.



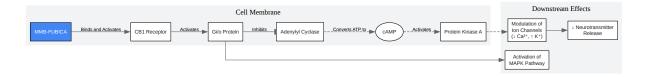
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
- Vortex and centrifuge the sample to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - MS/MS System: A triple quadrupole mass spectrometer.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MMB-FUBICA and the internal standard.[7]
- Method Validation:
 - The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established guidelines.[4][8]

Signaling Pathway

As a potent CB1 receptor agonist, MMB-FUBICA is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with the CB1 receptor. This activation leads to a variety of downstream cellular effects.



Signaling Pathway: CB1 Receptor Activation by MMB-FUBICA



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CB1 receptor signaling pathway.

Upon binding of MMB-FUBICA to the CB1 receptor, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9][10] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[11] Additionally, the activated G-protein can directly modulate ion channels, leading to a decrease in calcium influx and an increase in potassium efflux, which ultimately results in the inhibition of neurotransmitter release.[10] The G-protein can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11]

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